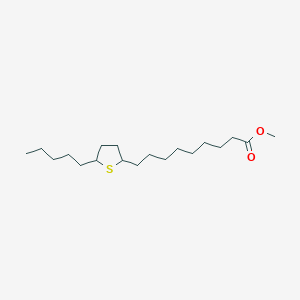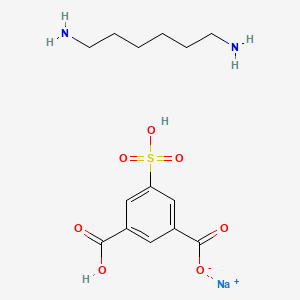
sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine” is a complex organic molecule that combines a sodium salt of 3-carboxy-5-sulfobenzoic acid with hexane-1,6-diamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine typically involves the reaction of 3-carboxy-5-sulfobenzoic acid with hexane-1,6-diamine in the presence of sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents such as water or ethanol.
Catalysts: Sometimes, catalysts like sodium acetate are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The process typically includes:
Reactant Mixing: Controlled addition of reactants to ensure complete reaction.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or other nucleophiles.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology
In biological research, sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine is used in the development of new drugs and as a probe for studying enzyme activities.
Medicine
Industry
In industrial applications, it is used in the production of polymers, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-sulfobenzoate
- Hexane-1,6-diamine
- 3-carboxybenzenesulfonic acid
Uniqueness
Sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike its individual components, this compound exhibits enhanced reactivity and specificity in various applications.
Eigenschaften
CAS-Nummer |
51178-75-7 |
|---|---|
Molekularformel |
C14H21N2NaO7S |
Molekulargewicht |
384.38 g/mol |
IUPAC-Name |
sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine |
InChI |
InChI=1S/C8H6O7S.C6H16N2.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5-3-1-2-4-6-8;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-8H2;/q;;+1/p-1 |
InChI-Schlüssel |
URULHBSSDRCVQG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCCN)CCN.[Na+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
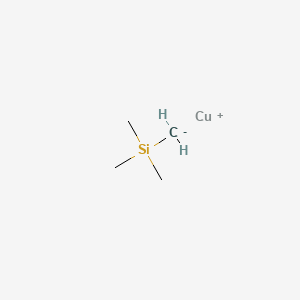
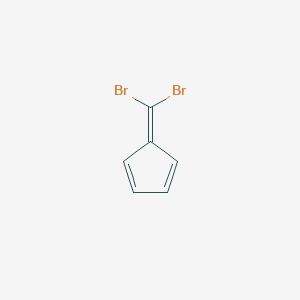
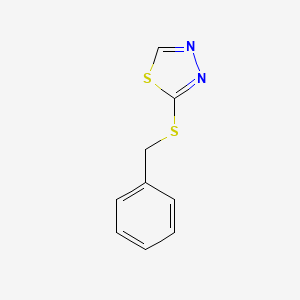



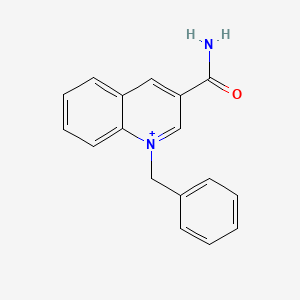
![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)

![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
